

Spectroscopic Blueprint of 2-Hydroxybenzohydrazide: An FT-IR and NMR Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hydroxybenzohydrazide**

Cat. No.: **B147611**

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectral data for **2-Hydroxybenzohydrazide** (also known as Salicylhydrazide). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a core reference for the structural elucidation and characterization of this important chemical entity.

Introduction

2-Hydroxybenzohydrazide is a versatile organic compound incorporating a hydrazide functional group attached to a salicylic acid backbone. Its derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities. Accurate structural characterization is paramount for understanding its chemical behavior and for the rational design of new therapeutic agents. This guide presents a comprehensive summary of its FT-IR and NMR spectral properties, complete with detailed experimental protocols.

FT-IR Spectral Data

The FT-IR spectrum of **2-Hydroxybenzohydrazide** reveals characteristic absorption bands corresponding to its key functional groups. The data presented in Table 1 was acquired from a sample prepared as a potassium bromide (KBr) pellet.

Table 1: FT-IR Spectral Data for **2-Hydroxybenzohydrazide** (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity / Shape	Assignment of Vibration	Reference
3319, 3266	Strong, Sharp	N-H stretching (asymmetric & symmetric of -NH ₂)	[1]
3266	Broad	O-H stretching (phenolic)	[1]
3053	Medium	C-H stretching (aromatic, sp ²)	[1]
1645	Strong, Sharp	C=O stretching (Amide I)	[1]
1590	Strong	C=C stretching (aromatic ring)	[1]
1532	Strong	N-H bending (Amide II)	[1]
1354	Medium	C-N stretching	[1]
750	Strong	C-H out-of-plane bending (ortho- disubstituted benzene)	[1]

NMR Spectral Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **2-Hydroxybenzohydrazide**. The following data were obtained on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. The use of DMSO-d₆ allows for the observation of labile protons from the -OH and -NH groups.

¹H NMR Spectral Data

The proton NMR spectrum displays distinct signals for the aromatic protons as well as the exchangeable protons of the hydroxyl and hydrazide moieties.

Table 2: ^1H NMR Spectral Data for **2-Hydroxybenzohydrazide** (400 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
11.85 (approx.)	Singlet, Broad	-	1H	Phenolic -OH
9.80 (approx.)	Singlet, Broad	-	1H	Hydrazide -NH-
7.76	Doublet	6.3	1H	Aromatic H
7.36	Triplet	10.8	1H	Aromatic H
6.93 - 6.75	Multiplet	-	2H	Aromatic H
4.50 (approx.)	Singlet, Broad	-	2H	Hydrazide -NH ₂

Note: The chemical shifts for labile protons (-OH, -NH, -NH₂) can vary with sample concentration and temperature. The assignments for the aromatic region are based on available data, though some sources show ambiguity in this region.[\[1\]](#)

^{13}C NMR Spectral Data

The carbon NMR spectrum confirms the presence of seven unique carbon environments within the molecule.

Table 3: ^{13}C NMR Spectral Data for **2-Hydroxybenzohydrazide** (101 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
168.5	C=O (Amide Carbonyl)
157.8	C-OH (Aromatic)
133.5	C-H (Aromatic)
128.0	C-H (Aromatic)
119.2	C-H (Aromatic)
117.5	C-H (Aromatic)
115.0	C-C=O (Aromatic)

Note: The specific assignments for the aromatic carbons may vary. The provided data is a representative spectrum.

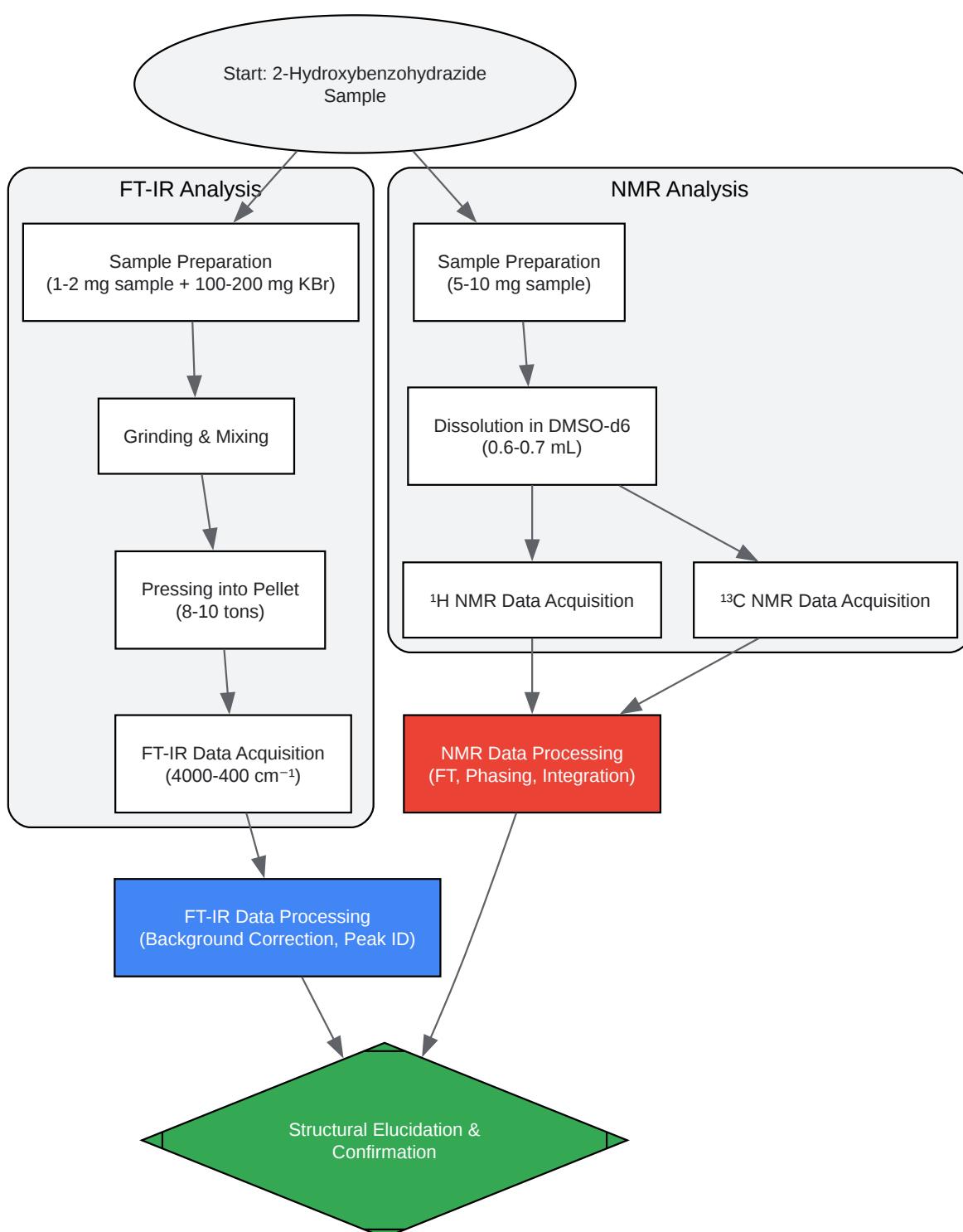
Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectral data. The following sections outline the standard procedures for acquiring the FT-IR and NMR spectra of **2-Hydroxybenzohydrazide**.

FT-IR Spectroscopy: KBr Pellet Method

- Sample Preparation: Grind 1-2 mg of dry **2-Hydroxybenzohydrazide** into a fine powder using an agate mortar and pestle.
- Mixing: Add 100-200 mg of spectroscopic grade, dry potassium bromide (KBr) powder to the mortar. Mix thoroughly with the sample by gentle grinding (trituration) until a homogeneous mixture is obtained.^{[2][3]}
- Pellet Formation: Transfer the mixture into a pellet-forming die. Place the die in a hydraulic press.
- Pressing: Apply a pressure of approximately 8-10 tons for 1-2 minutes. This will cause the KBr to fuse into a thin, transparent, or translucent disc.^{[3][4]}

- Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum using a pure KBr pellet should be recorded for correction.[2]


NMR Spectroscopy

- Sample Preparation: Weigh approximately 5-10 mg of the **2-Hydroxybenzohydrazide** sample.
- Dissolution: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: The spectra are typically acquired on a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Data Acquisition:
 - Spectral Width: ~16 ppm
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay (d1): 1-2 seconds
 - Number of Scans: 8-16
- ¹³C NMR Data Acquisition:
 - Pulse Program: Standard proton-decoupled experiment.
 - Spectral Width: ~220 ppm
 - Relaxation Delay (d1): 2 seconds
 - Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
- Data Processing: Apply Fourier transformation to the acquired data. The resulting spectra should be phased and baseline-corrected. Chemical shifts are referenced to the residual

solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Visualization of Experimental Workflow

The logical flow from sample preparation to final structural confirmation is a critical aspect of spectroscopic analysis. The following diagram, generated using Graphviz, illustrates this workflow.

[Click to download full resolution via product page](#)**Caption:** Workflow for the spectroscopic characterization of **2-Hydroxybenzohydrazide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Blueprint of 2-Hydroxybenzohydrazide: An FT-IR and NMR Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147611#2-hydroxybenzohydrazide-ft-ir-and-nmr-spectral-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com